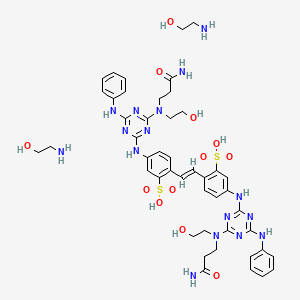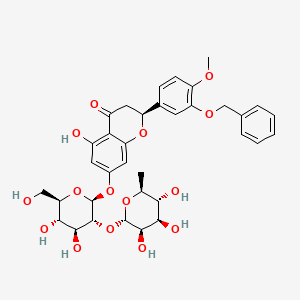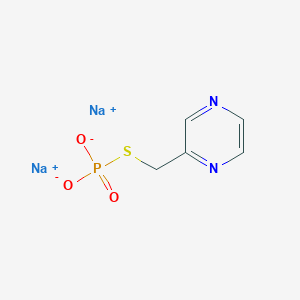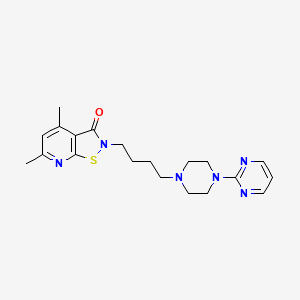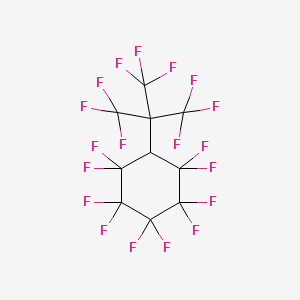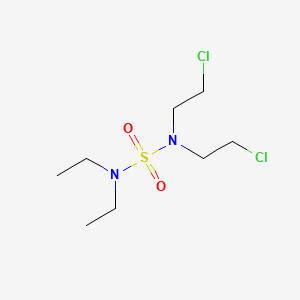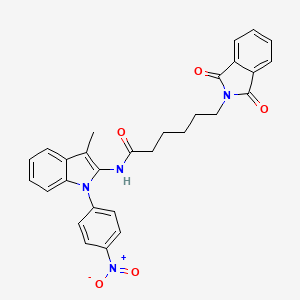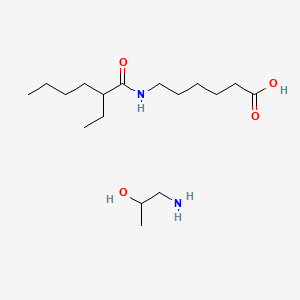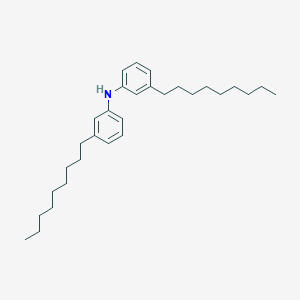
3-nonyl-N-(3-nonylphenyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-nonyl-N-(3-nonylphenyl)aniline is an aromatic amine compound with the molecular formula C₃₀H₄₇N and a molecular weight of 421.701 g/mol . It is known for its use as an antioxidant in various polymer applications, particularly in polyether polyols . The compound is characterized by its yellow to reddish-brown liquid appearance and has a boiling point of 517°C at 760 mmHg .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-nonyl-N-(3-nonylphenyl)aniline typically involves the alkylation of aniline with nonylphenyl derivatives. The reaction conditions often include the use of catalysts such as palladium, platinum, or nickel to facilitate the alkylation process . The reaction is carried out under controlled temperatures and pressures to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated to the required temperatures. The process is optimized to minimize by-products and maximize yield. The product is then purified through distillation or other separation techniques to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
3-nonyl-N-(3-nonylphenyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The aromatic ring allows for electrophilic substitution reactions, such as nitration and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as nitric acid for nitration and sulfuric acid for sulfonation are employed.
Major Products
The major products formed from these reactions include various substituted aniline derivatives, which can be further utilized in different chemical processes .
Scientific Research Applications
3-nonyl-N-(3-nonylphenyl)aniline has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of other complex organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its antioxidant properties and potential therapeutic applications.
Mechanism of Action
The mechanism of action of 3-nonyl-N-(3-nonylphenyl)aniline primarily involves its antioxidant properties. The compound interacts with free radicals and reactive oxygen species, neutralizing them and preventing oxidative damage to polymers and other materials. This action is facilitated by the aromatic amine structure, which allows for the stabilization of free radicals .
Comparison with Similar Compounds
Similar Compounds
N-phenyl-1-naphthylamine: Another aromatic amine used as an antioxidant in rubber and plastics.
N,N-diphenyl-p-phenylenediamine: Commonly used in the rubber industry for its antioxidant properties.
N-isopropyl-N’-phenyl-p-phenylenediamine: Known for its use in the protection of rubber against oxidative degradation.
Uniqueness
3-nonyl-N-(3-nonylphenyl)aniline stands out due to its specific structure, which provides excellent thermal oxidation resistance, making it particularly effective in polyether polyols. Its liquid form allows for easy handling and dosing in industrial applications .
Properties
CAS No. |
36878-20-3 |
|---|---|
Molecular Formula |
C30H47N |
Molecular Weight |
421.7 g/mol |
IUPAC Name |
3-nonyl-N-(3-nonylphenyl)aniline |
InChI |
InChI=1S/C30H47N/c1-3-5-7-9-11-13-15-19-27-21-17-23-29(25-27)31-30-24-18-22-28(26-30)20-16-14-12-10-8-6-4-2/h17-18,21-26,31H,3-16,19-20H2,1-2H3 |
InChI Key |
NBJDNCGUUVZUIB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC1=CC(=CC=C1)NC2=CC=CC(=C2)CCCCCCCCC |
physical_description |
Liquid, Other Solid; Other Solid; Liquid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl N-[(1S)-1-[[(1S,2S)-1-benzyl-2-hydroxy-3-[[[(2S)-2-(methoxycarbonylamino)-3,3-dimethyl-butanoyl]amino]-[(4-thiazol-5-ylphenyl)methyl]amino]propyl]carbamoyl]-2,2-dimethyl-propyl]carbamate](/img/structure/B12744914.png)
